

WEHI-9625: A Novel Apoptosis Inhibitor Targeting the VDAC2-BAK Axis

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Compound of Interest		
Compound Name:	WEHI-9625	
Cat. No.:	B10824098	Get Quote

A comprehensive review of the validation studies of **WEHI-9625**, a first-in-class small molecule inhibitor of apoptosis, reveals its unique mechanism of action and positions it as a valuable research tool for studying programmed cell death. This guide provides a comparative analysis of **WEHI-9625** with other apoptosis inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

WEHI-9625 is a tricyclic sulfone compound that selectively inhibits the intrinsic pathway of apoptosis by targeting the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein BAK. Unlike traditional caspase inhibitors that act further downstream, **WEHI-9625** functions by stabilizing the VDAC2-BAK complex, thereby preventing the activation of BAK and subsequent mitochondrial outer membrane permeabilization (MOMP). This early intervention preserves mitochondrial integrity and cellular function. A key feature of **WEHI-9625** is its species-specific activity, potently inhibiting mouse BAK while being inactive against human BAK and the related protein BAX. This makes it a highly specific tool for in vivo studies in mouse models of diseases where aberrant apoptosis is a contributing factor.

Performance Comparison

This guide compares **WEHI-9625** with two other apoptosis inhibitors: WEHI-3773, a related molecule with a distinct mechanism, and Z-VAD-FMK, a widely used pan-caspase inhibitor.

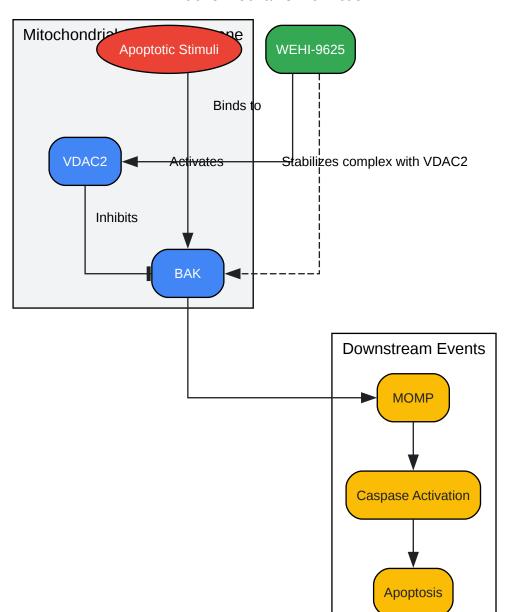


Feature	WEHI-9625	WEHI-3773	Z-VAD-FMK
Target	VDAC2-BAK complex	VDAC2-BAX/BAK interaction	Caspases
Mechanism of Action	Stabilizes the VDAC2-BAK complex, preventing BAK activation.	Inhibits the interaction between VDAC2 and BAX/BAK, with differential effects on each.[1]	Irreversibly binds to the catalytic site of caspases, inhibiting their activity.
Potency (EC50/IC50)	EC50 = 69 nM (inhibition of mouse BAK-driven apoptosis)	Not explicitly reported in the reviewed literature.	IC50 = 0.0015 - 5.8 mM (general range); effective concentrations of 10- 50 μM are commonly used in cell-based assays.[2][3]
Specificity	Highly specific for mouse BAK. Inactive against human BAK and BAX.	Modulates both BAX and BAK activity.[1]	Broad-spectrum inhibitor of multiple caspases.
Point of Intervention	Upstream of mitochondrial damage.[4]	Upstream of mitochondrial damage.[1]	Downstream of mitochondrial damage.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of **WEHI-9625** and its comparators are illustrated in the following signaling pathway diagrams.





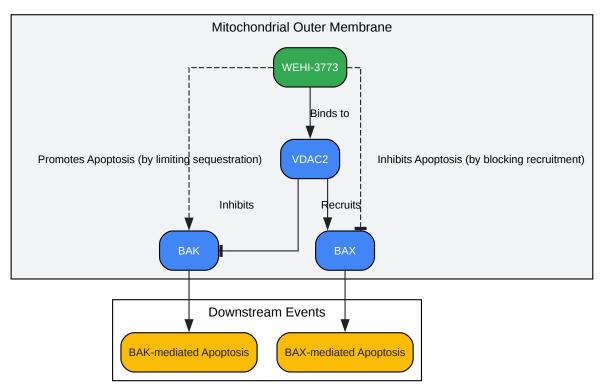
WEHI-9625 Mechanism of Action

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Caption: WEHI-9625 stabilizes the inhibitory VDAC2-BAK complex.

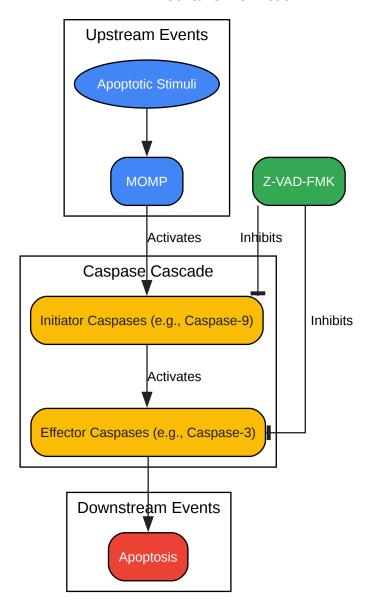


WEHI-3773 Mechanism of Action

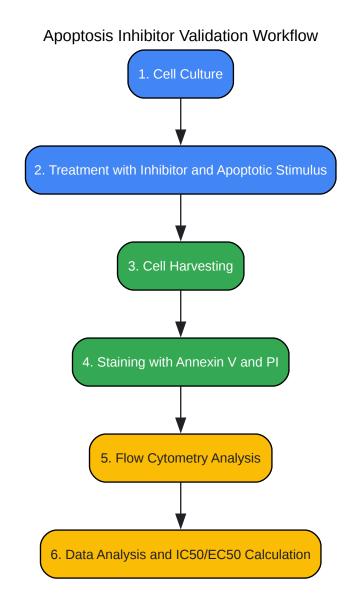




Z-VAD-FMK Mechanism of Action







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